3,4,5-三甲氧基-N-(5-甲基-1,3,4-噻二唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

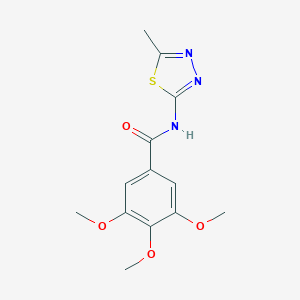

“3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C13H15N3O4S. It has an average mass of 309.34 Da and a monoisotopic mass of 415.120178 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a benzamide core with three methoxy groups (OCH3) attached at the 3rd, 4th, and 5th positions of the benzene ring. It also has a 5-methyl-1,3,4-thiadiazol-2-yl group attached to the nitrogen atom of the benzamide core .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3. Its refractive index is 1.620, and it has a molar refractivity of 111.4±0.3 cm3. It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds .作用机制

Target of Action

The primary targets of compounds containing the trimethoxyphenyl (TMP) group, such as 3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, are diverse and include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical changes. For instance, it can inhibit tubulin polymerization, a critical process in cell division . It can also down-regulate ERK2 protein and inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For example, the inhibition of tubulin affects the microtubule dynamics , disrupting cell division and leading to cell death . The down-regulation of ERK2 protein impacts the MAPK/ERK pathway , which plays a key role in cell proliferation .

Pharmacokinetics

The compound’s molecular weight (1822164 g/mol) and structure suggest that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The compound’s action results in significant molecular and cellular effects. It has displayed notable anti-cancer effects by effectively inhibiting its targets . It also triggers caspase activation by a possible oxidative mechanism, leading to programmed cell death or apoptosis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be affected by the cellular environment, such as the presence of other metabolites, the cell’s redox state, and pH

实验室实验的优点和局限性

One advantage of 3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

未来方向

There are several potential directions for future research on 3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. One area of interest is the development of 3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide derivatives with improved potency and selectivity for specific ion channels or cellular targets. Additionally, further studies are needed to fully understand the mechanisms underlying 3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide's effects on ion channels and cancer cells. Finally, 3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide may have potential applications in the development of novel therapies for neurological disorders and cancer.

合成方法

The synthesis of 3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves the condensation of 3,4,5-trimethoxybenzoyl chloride and 5-methyl-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. This reaction results in the formation of 3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide as a white solid with a melting point of 187-189°C.

科学研究应用

抗癌活性

一系列新型的3,4,5-三甲氧基肉桂酰胺-连接的1,2,3-三唑衍生物被制备并筛选了它们对MCF-7和A549细胞系的体外抗癌活性 . 大多数测试的化合物对两种癌细胞系都显示出显著的活性 .

含氮查耳酮的合成

该化合物是通过2-乙酰基吡啶与3,4,5-三甲氧基苯甲醛反应合成的 . 该化合物的结构已通过光谱技术得到证实 .

用于Fe3+金属离子的荧光化学传感器

该化合物作为一种开-关转换荧光化学传感器,用于选择性和灵敏地检测铁金属离子 . 猝灭和络合机制通过Benesi-Hildebrand、Stern-Volmer图和Job图解析 .

甲氧苄啶的生产

3,4,5-三甲氧基苯甲醛用于甲氧苄啶的合成 , 一种用于治疗细菌感染的药物。

致幻苯乙胺的生产

3,4,5-三甲氧基苯甲醛也可用于生产致幻苯乙胺 , 一类具有精神活性性质的药物。

塑料添加剂的生产

3,4,5-三甲氧基苯甲醛可用于生产塑料添加剂 , 这些是添加到塑料中以改善其性能的物质。

属性

IUPAC Name |

3,4,5-trimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S/c1-7-15-16-13(21-7)14-12(17)8-5-9(18-2)11(20-4)10(6-8)19-3/h5-6H,1-4H3,(H,14,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYRDCFOOOEDCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-6-(3-(4-(dimethylamino)phenyl)acryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B377025.png)

![6-[3-(2-methoxyphenyl)acryloyl]-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B377026.png)

![7-(dimethylamino)-2-{4-[7-(dimethylamino)-5-methyl-4-oxo-4,5-dihydro[1,3]oxazolo[4,5-c]quinolin-2-yl]phenyl}-5-methyl[1,3]oxazolo[4,5-c]quinolin-4(5H)-one](/img/structure/B377030.png)

![4-Hexyl 4'-octyl 2,2'-bis[4-quinolinecarboxylate]](/img/structure/B377031.png)

![2-[1,1'-Biphenyl]-4-yl-5-[4-(5-[1,1'-biphenyl]-4-yl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B377032.png)

![5-[1,1'-biphenyl]-4-yl-1,3-diphenyl-1H-pyrazole](/img/structure/B377033.png)

![7-(diethylamino)-3-{2-[4-(dimethylamino)phenyl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B377035.png)

![N-[(E)-phenazin-2-ylmethylideneamino]aniline](/img/structure/B377037.png)

![2-phenyl-4-[phenyl(2-pyrimidinylsulfanyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B377044.png)

![N-[1-(4-morpholinylcarbonyl)-2-phenyl-2-(2-pyrimidinylsulfanyl)vinyl]benzamide](/img/structure/B377046.png)

![N-[2-phenyl-1-(1-piperidinylcarbonyl)-2-(2-pyrimidinylsulfanyl)vinyl]benzamide](/img/structure/B377047.png)

![N-[1-[(diethylamino)carbonyl]-2-phenyl-2-(2-pyridinylsulfanyl)vinyl]benzamide](/img/structure/B377048.png)

![N-[2-(1,3-benzothiazol-2-ylsulfanyl)-2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B377049.png)